4-phenyl-N-(1-phenylpropyl)butanamide
Description
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Properties
Molecular Formula |
C19H23NO |
|---|---|
Molecular Weight |
281.4g/mol |
IUPAC Name |
4-phenyl-N-(1-phenylpropyl)butanamide |
InChI |
InChI=1S/C19H23NO/c1-2-18(17-13-7-4-8-14-17)20-19(21)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14,18H,2,9,12,15H2,1H3,(H,20,21) |
InChI Key |
QSBXOQCSUCFJCJ-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)CCCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Schotten-Baumann Reaction
4-Phenylbutanoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with 1-phenylpropylamine in the presence of a base (e.g., NaOH). This classical method, though reliable, requires stringent moisture control and generates corrosive byproducts.
Coupling Agent-Mediated Synthesis
Modern approaches favor coupling agents like carbonyldiimidazole (CDI) to activate the carboxylic acid. In a protocol adapted from anticonvulsant synthesis, 4-phenylbutanoic acid and 1-phenylpropylamine are combined with CDI in dimethylformamide (DMF) at room temperature, yielding the amide in 62.9–79.2%.
Optimized Parameters :
Micro-Flow Reactor Synthesis
Microreactors enable rapid, controlled amidation. A β-amino acid synthesis method demonstrates mixing 4-phenylbutanoyl chloride (derived from the acid) with 1-phenylpropylamine in a T-shaped mixer at 20°C, achieving 95% conversion in 3.3 seconds. This method minimizes side reactions and scales efficiently.
Microreactor Setup :
Comparative Analysis of Preparation Methods
| Method | Yield | Reaction Time | Key Advantages | Limitations |
|---|---|---|---|---|
| Schotten-Baumann | 70–75% | 2–4 hours | Low cost, simplicity | Moisture sensitivity, corrosive reagents |
| CDI Coupling | 63–79% | 24 hours | Mild conditions, high purity | Longer reaction time |
| Micro-Flow Reactor | 90–95% | <10 seconds | Scalability, minimal byproducts | High initial equipment cost |
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